

# Spectroscopic Profile of (3-Phenylloxetan-3-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3-Phenylloxetan-3-yl)methanol

Cat. No.: B132500

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Phenylloxetan-3-yl)methanol**. Due to the limited availability of direct experimental spectra in public databases, this guide combines data from structurally analogous compounds and theoretical predictions to offer a detailed characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

## Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **(3-Phenylloxetan-3-yl)methanol** and related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Data

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl-H	7.20-7.40	Multiplet	-
Oxetane-CH <sub>2</sub>	4.50-4.80	Multiplet	-
Methanol-CH <sub>2</sub>	3.70-3.90	Singlet	-
Hydroxyl-OH	1.5-3.0	Broad Singlet	-

Table 2: <sup>13</sup>C NMR Data

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Phenyl-C (quaternary)	140-145
Phenyl-CH	125-130
Oxetane-C (quaternary)	80-85
Oxetane-CH <sub>2</sub>	75-80
Methanol-CH <sub>2</sub>	65-70

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Functional Group	Vibrational Mode	Predicted Absorption Range (cm-1)	Intensity
O-H (Alcohol)	Stretching	3200-3600	Strong, Broad
C-H (Aromatic)	Stretching	3000-3100	Medium
C-H (Aliphatic)	Stretching	2850-3000	Medium
C=C (Aromatic)	Stretching	1450-1600	Medium to Weak
C-O (Alcohol)	Stretching	1000-1260	Strong
C-O-C (Oxetane)	Asymmetric Stretching	950-1000	Strong

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value	Notes
Molecular Formula	C10H12O2	
Molecular Weight	164.20 g/mol	
Predicted [M]+•	m/z 164	Molecular ion
Predicted Fragments	m/z 133, 105, 91, 77	Fragmentation may involve loss of CH <sub>2</sub> OH, cleavage of the oxetane ring, and formation of tropylium and phenyl cations.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of **(3-Phenylloxetan-3-yl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

## 2. <sup>1</sup>H NMR Spectroscopy:

- Acquire the <sup>1</sup>H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

## 3. <sup>13</sup>C NMR Spectroscopy:

- Acquire the <sup>13</sup>C NMR spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the <sup>13</sup>C nucleus.

# Infrared (IR) Spectroscopy

## 1. Sample Preparation:

- Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).
- KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

## 2. Data Acquisition:

- Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is scanned over the range of 4000-400 cm<sup>-1</sup>.
- Co-add 16-32 scans to obtain a high-quality spectrum.
- A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

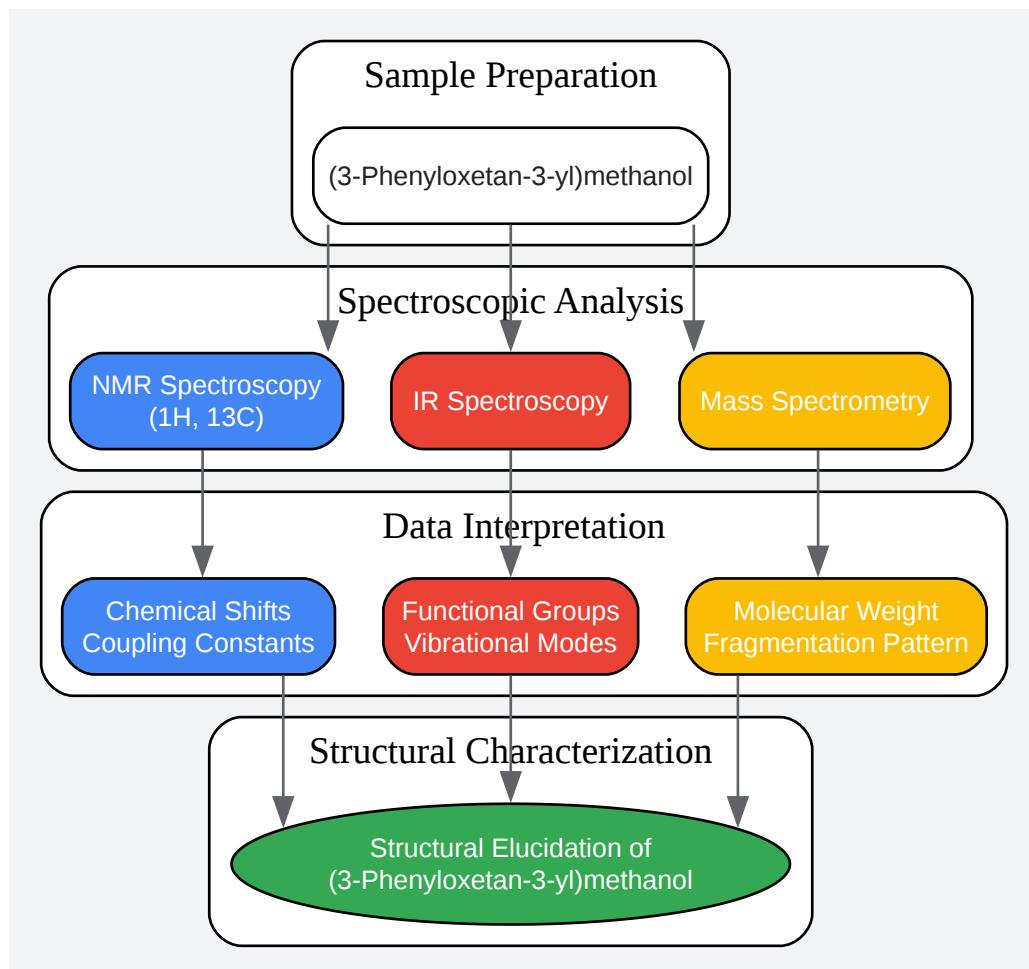
### 1. Sample Introduction and Ionization:

- Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- For a volatile compound like **(3-Phenylloxetan-3-yl)methanol**, GC-MS with Electron Ionization (EI) is a common technique.
- In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

### 2. Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations



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Caption: Workflow for the spectroscopic characterization of **(3-Phenylloxetan-3-yl)methanol**.

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